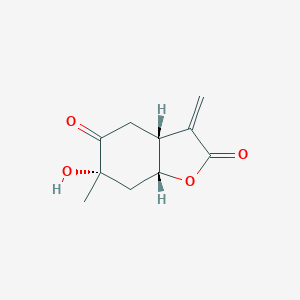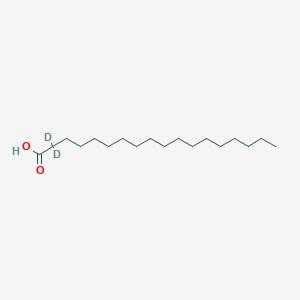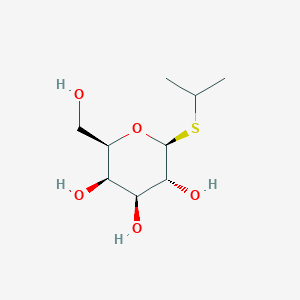
2-(4-甲氧基苯基)苯乙酮
描述
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives has been a topic of interest in several studies. For example, Heravi et al. (2009) discussed the synthesis of a related compound, 2-(4-methoxybenzylthio)-1-phenylethanone, highlighting the inclusion of electron-withdrawing groups in its structure (Heravi et al., 2009). Akkurt et al. (2003) reported on the synthesis of another related compound, demonstrating the intricate process of crystal structure determination through X-ray diffraction (Akkurt et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Methoxyphenyl)-1-phenylethanone has been extensively studied. The crystal structure of these compounds reveals insights into their molecular conformation and intermolecular interactions. For instance, the study by Akkurt et al. (2003) elucidates the conformational aspects of a structurally similar compound (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Methoxyphenyl)-1-phenylethanone are characterized by their complexity and diversity. For example, the work by Espinoza-Hicks et al. (2012) details the spectroscopic properties of a compound synthesized using 2-(4-Methoxyphenyl)-1-phenylethanone, which includes the analysis of its molecular structure and reactions using density functional theory (DFT) (Espinoza-Hicks et al., 2012).
Physical Properties Analysis
The physical properties of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives, such as crystal structure and conformation, are crucial for understanding its applications. The studies by Akkurt et al. (2003) and Gluziński et al. (1991) provide detailed insights into these aspects (Akkurt et al., 2003); (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties of 2-(4-Methoxyphenyl)-1-phenylethanone are diverse and play a significant role in its applications in various fields. The study by Pimenova et al. (2003) explores the synthesis and reactions of a related compound, shedding light on its chemical behavior and potential applications (Pimenova et al., 2003).
科学研究应用
有机合成
2-(4-甲氧基苯基)苯乙酮是合成各种有机化合物的先驱体。 它在缩合反应中特别有用,它可以与活化的亚甲基化合物反应生成查尔酮 。这些查尔酮因其多样的生物活性及其在药物化学中的潜在用途而具有重要意义。
催化
该化合物参与在微波条件下由硼酸催化的反应。 甲氧基的存在增强了分子的电子富裕性,使其成为硼酸催化反应的合适底物 。这种方法因其简单性、健康和环境效益而受到重视。
教学和教育
在教育环境中,2-(4-甲氧基苯基)苯乙酮用于在有机化学实验中演示α-溴化反应。 它为学生提供了一个实践例子,让他们了解溴化原理及其在合成化学中的应用 .
作用机制
Target of Action
The primary targets of 2-(4-Methoxyphenyl)acetophenone are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that play a role in various biological processes.
Mode of Action
It is believed to interact with these enzymes, potentially altering their function
Biochemical Pathways
Given its targets, it is likely that it impacts the metabolism of aralkylamines . The downstream effects of this interaction could be broad, affecting various physiological processes.
Result of Action
Given its potential interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines, potentially affecting various physiological processes .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxyphenyl)acetophenone can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
安全和危害
未来方向
The future directions for research on “2-(4-Methoxyphenyl)-1-phenylethanone” would likely depend on its potential applications. For example, if it’s a useful intermediate in the synthesis of pharmaceuticals, research might focus on developing more efficient synthesis methods or exploring its use in the synthesis of new drugs .
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKESJVYSQBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282582 | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24845-40-7 | |
| Record name | 24845-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

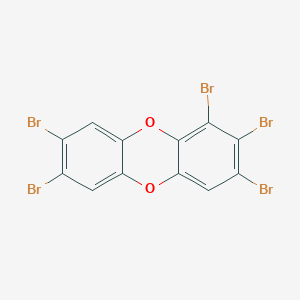

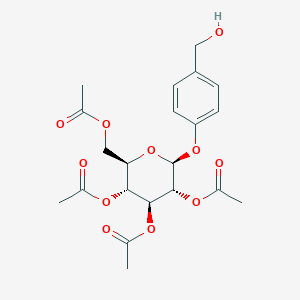
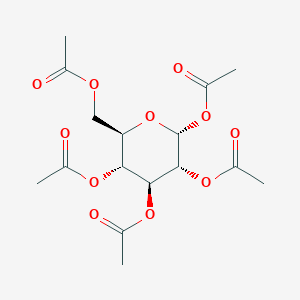

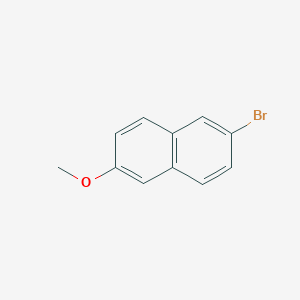
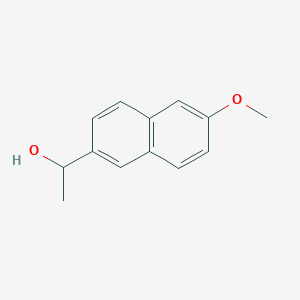
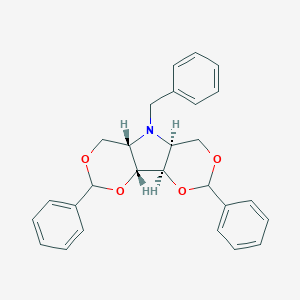
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
